Ezetimibe

Hyperlipidemia Combination Therapy LDL-C

Secure your supply of Ezetimibe, the first-in-class selective NPC1L1 inhibitor. Unlike statins, it uniquely blocks intestinal cholesterol absorption, proven in the IMPROVE-IT trial to reduce cardiovascular events when added to a statin. Its distinct mechanism and well-characterized glucuronide metabolite (KD=220 nM) make it an essential reference standard for cholesterol absorption assays, fixed-dose combination (FDC) development, and enterohepatic recirculation studies. Procure high-purity GMP-grade API to ensure reproducible results, optimal solubility, and regulatory compliance for your critical R&D and formulation projects.

Molecular Formula C24H21F2NO3
Molecular Weight 409.4 g/mol
CAS No. 163222-33-1
Cat. No. B1671841
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEzetimibe
CAS163222-33-1
Synonyms(1-(4-fluorophenyl)-(3R)-(3-(4-fluorophenyl)-(3S)-hydroxypropyl)-(4S)-(4-hydroxyphenyl)-2-azetidinone)
58235, SCH
ezetimib
ezetimibe
Ezetrol
SCH 58235
SCH-58235
SCH58235
Zetia
Molecular FormulaC24H21F2NO3
Molecular Weight409.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2C(C(=O)N2C3=CC=C(C=C3)F)CCC(C4=CC=C(C=C4)F)O)O
InChIInChI=1S/C24H21F2NO3/c25-17-5-1-15(2-6-17)22(29)14-13-21-23(16-3-11-20(28)12-4-16)27(24(21)30)19-9-7-18(26)8-10-19/h1-12,21-23,28-29H,13-14H2/t21-,22+,23-/m1/s1
InChIKeyOLNTVTPDXPETLC-XPWALMASSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityPractically insoluble
8.46e-03 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Ezetimibe CAS 163222-33-1: A First-in-Class Selective Cholesterol Absorption Inhibitor for Evidence-Based Procurement


Ezetimibe (CAS 163222-33-1) is a 2-azetidinone derivative and the first-in-class selective inhibitor of intestinal cholesterol absorption. It specifically targets the Niemann-Pick C1-Like 1 (NPC1L1) protein on the brush border of enterocytes, thereby blocking the uptake of dietary and biliary cholesterol without affecting hepatic or intestinal cholesterol synthesis [1]. Unlike statins which inhibit HMG-CoA reductase, or bile acid sequestrants which bind intestinal bile acids, Ezetimibe operates through a distinct and complementary mechanism. It is approved globally as monotherapy and in fixed-dose combinations with statins for the management of primary hyperlipidemia and for the reduction of cardiovascular events in specific high-risk populations [2].

Why Ezetimibe (CAS 163222-33-1) Cannot Be Simply Interchanged with Other Cholesterol-Lowering Agents: A Procurement Perspective


In-class substitution with other lipid-lowering agents is not scientifically justifiable due to fundamental differences in molecular target and clinical evidence base. Ezetimibe is the only approved agent targeting the NPC1L1 pathway [1]. While statins, PCSK9 inhibitors, bempedoic acid, and bile acid sequestrants all lower LDL-C, their mechanisms, drug interaction profiles, and outcomes data differ substantially. For instance, doubling the dose of a statin yields only an additional ~6% LDL-C reduction, whereas adding Ezetimibe to a statin provides an additive ~20-25% reduction [2]. Furthermore, Ezetimibe is the only non-statin agent with a dedicated, large-scale cardiovascular outcomes trial (IMPROVE-IT) demonstrating incremental risk reduction when added to statin therapy [3]. This unique evidence profile, coupled with a favorable safety and tolerability record, makes Ezetimibe a distinct and non-interchangeable component in the lipid-lowering armamentarium for both clinical and research applications.

Ezetimibe (CAS 163222-33-1) Quantitative Differentiation Evidence: Head-to-Head and Comparative Data for Informed Procurement


Ezetimibe Demonstrates Superior LDL-C Reduction Compared to Colesevelam When Added to Statin Therapy

In a 24-week randomized controlled trial (GOAL-RCT) comparing the addition of ezetimibe versus colesevelam to baseline statin therapy, ezetimibe demonstrated a significantly greater reduction in LDL-cholesterol (LDL-C). [1]

Hyperlipidemia Combination Therapy LDL-C Comparative Efficacy

Ezetimibe Glucuronide (Active Metabolite) Exhibits 30- to 54-Fold Higher NPC1L1 Binding Affinity Than Parent Compound

The active phenolic glucuronide metabolite of ezetimibe (SCH60663) exhibits substantially higher binding affinity for the human NPC1L1 target compared to the parent drug. [1]

NPC1L1 Binding Affinity Active Metabolite Pharmacology

Low/Moderate-Intensity Statin Plus Ezetimibe Combination Provides Superior LDL-C Reduction to High-Intensity Statin Monotherapy

A 2025 meta-analysis of 20 randomized controlled trials involving 5,412 patients with cardiovascular disease found that a combination of a low- or moderate-intensity statin plus ezetimibe reduced LDL-C significantly more than high-intensity statin monotherapy. [1]

Statin Intolerance Combination Therapy Meta-Analysis LDL-C

Ezetimibe Addition to Simvastatin Provides Incremental Cardiovascular Outcome Benefit in IMPROVE-IT Trial

The landmark IMPROVE-IT trial (n=18,144 post-ACS patients) demonstrated that adding ezetimibe to simvastatin provides a statistically significant incremental reduction in major adverse cardiovascular events (MACE) compared to simvastatin monotherapy. [1]

Cardiovascular Outcomes IMPROVE-IT MACE Event Reduction

Ezetimibe Glucuronide is 333-Fold More Potent than Parent Drug at Inhibiting Cholesterol Absorption In Vivo

In a rat model, the active glucuronide metabolite (SCH60663) demonstrated vastly superior potency in inhibiting intestinal cholesterol absorption compared to the parent compound (SCH58235) when administered directly into the duodenum. [1]

Cholesterol Absorption In Vivo Potency Metabolite ID50

Ezetimibe Exhibits Favorable Tolerability Profile Enabling Statin Dose Optimization and Combination Therapy

Ezetimibe demonstrates a placebo-like adverse event profile and lacks the dose-limiting muscle-related adverse effects that constrain high-intensity statin use. This enables effective lipid lowering in statin-intolerant populations. [1]

Tolerability Statin Intolerance Adverse Events Combination Therapy

Ezetimibe (CAS 163222-33-1) Validated Research and Industrial Application Scenarios Based on Differentiated Evidence


Clinical Trial Material for Studies Requiring Superior Incremental LDL-C Lowering in Statin-Intolerant Populations

The evidence from Section 3 confirms that ezetimibe, when added to a low/moderate-intensity statin, provides superior LDL-C reduction compared to high-intensity statin monotherapy [1]. This directly supports its use as a comparator or active agent in clinical trials aimed at high-risk cardiovascular patients who cannot tolerate high-dose statins. Procurement of high-quality GMP ezetimibe is essential for trials investigating alternative lipid-lowering strategies in this challenging patient population.

Reference Standard for NPC1L1 Binding and Cholesterol Absorption Assays in Drug Discovery

As the only approved NPC1L1 inhibitor with well-characterized binding affinity (KD=220 nM for its active glucuronide metabolite) [1], ezetimibe serves as an indispensable positive control and reference standard in screening campaigns for novel cholesterol absorption inhibitors. Researchers should procure high-purity ezetimibe and its glucuronide metabolite for use in competitive binding assays, functional uptake assays in Caco-2 or HEK-NPC1L1 cells, and for calibrating in vivo models of cholesterol absorption.

Active Pharmaceutical Ingredient (API) for Formulation Development of Fixed-Dose Combinations with Statins

The IMPROVE-IT trial provides definitive outcomes evidence for the combination of ezetimibe with simvastatin [1]. The proven additive efficacy and synergistic clinical benefit support the development and manufacturing of fixed-dose combination (FDC) products. Procurement of ezetimibe API for formulation development and bioequivalence studies requires a deep understanding of its low aqueous solubility and the need for appropriate excipients to ensure consistent bioavailability.

Pharmacological Tool for In Vivo Studies of Intestinal Sterol Transport and Enterohepatic Circulation

The unique pharmacokinetic profile of ezetimibe, characterized by rapid glucuronidation in the enterocyte and extensive enterohepatic recirculation of the active metabolite [1], makes it a valuable tool compound for investigating intestinal first-pass metabolism and biliary excretion pathways. Researchers studying drug transporters (e.g., OATP1B1, MRP2) or the enterohepatic cycling of sterols will find ezetimibe and its glucuronide to be essential probes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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